molecular formula C11H17ClN4O B1479397 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine CAS No. 1289021-43-7

4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine

Cat. No. B1479397
CAS RN: 1289021-43-7
M. Wt: 256.73 g/mol
InChI Key: KIRPQWHHNKXPRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved N-alkylation of 4- (4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Molecular Structure Analysis

The empirical formula of a similar compound, 1- (2-Pyrimidyl)piperazine, is C8H12N4. Its molecular weight is 164.21 .


Chemical Reactions Analysis

In the synthesis of related compounds, a stirred solution of the precursor and K2CO3 in CHCl3 was treated with propargyl bromide at room temperature and heated to reflux for 5 hours under an N2 atmosphere .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1- (2-Pyrimidyl)piperazine, include a refractive index of n20/D 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .

Scientific Research Applications

Antagonist of the α2-Adrenergic Receptor

This compound acts as an antagonist of the α2-adrenergic receptor, which is significant in the modulation of neurotransmission and the regulation of various physiological processes . This antagonistic action can be explored for therapeutic applications in conditions where the inhibition of α2-adrenergic receptors may be beneficial, such as in the treatment of hypertension or certain types of pain.

Partial Agonist of the 5-HT1A Receptor

As a partial agonist of the 5-HT1A receptor, this compound has potential applications in psychiatric and neurological disorders . The 5-HT1A receptor is involved in the regulation of mood, anxiety, and cognition, making this compound a candidate for the development of new anxiolytic or antidepressant medications.

Neuroprotective Agent

Derivatives of pyrimidinylpiperazine have been studied for their neuroprotective properties . This compound could be investigated for its ability to protect neuronal cells from damage or death in various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, or stroke.

Anticancer Activity

Pyrimidinylpiperazine derivatives, including this compound, have shown anticancer activity in scientific research . They can be used to develop new chemotherapeutic agents that target specific pathways involved in cancer cell proliferation and survival.

Antimicrobial and Antifungal Applications

The compound has demonstrated antimicrobial and antifungal activities, which can be harnessed to create new antibiotics or antifungal medications . This is particularly important in the era of increasing antibiotic resistance.

Anti-Inflammatory Activity

Recent studies have indicated that pyrimidinylpiperazine derivatives can exhibit anti-inflammatory effects . This compound could be used to develop new anti-inflammatory drugs that may be more effective or have fewer side effects than current medications.

Antiviral and Antioxidant Properties

The compound has also been associated with antiviral and antioxidant properties . These applications are crucial in the development of treatments for viral infections and in combating oxidative stress, which is implicated in many chronic diseases.

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, this compound may serve as a derivatization reagent for carboxyl groups on peptides during spectrophotometric analysis . This application is valuable in the field of proteomics and drug discovery.

Safety and Hazards

The safety information for 1- (2-Pyrimidyl)piperazine indicates that it may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The research on similar compounds indicates potential development as neuroprotective and anti-neuroinflammatory agents . This suggests that 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine could also be explored in this direction.

properties

IUPAC Name

4-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c1-17-7-6-15-2-4-16(5-3-15)11-8-10(12)13-9-14-11/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRPQWHHNKXPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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